(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide
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Overview
Description
Termitomycamide E is a fatty acid amide isolated from the mushroom Termitomyces titanicus. This compound has garnered significant interest due to its potential medicinal properties, particularly its ability to protect against endoplasmic reticulum stress-dependent cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Termitomycamide E can be synthesized through a two-stage reaction involving linoleic acid and tyrosamine. The first stage involves the reaction of linoleic acid with 1,1’-carbonyldiimidazole in dichloromethane at room temperature for one hour under an inert atmosphere. The second stage involves the addition of tyrosamine to the reaction mixture, which is then stirred at room temperature for two hours under an inert atmosphere .
Industrial Production Methods: Currently, there are no established industrial production methods for Termitomycamide E. The compound is primarily obtained through extraction from the fruiting bodies of Termitomyces titanicus .
Chemical Reactions Analysis
Types of Reactions: Termitomycamide E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the double bonds present in the fatty acid chain.
Substitution: Substitution reactions can occur at the amide or phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced fatty acid chains, and substituted amide or phenyl groups .
Scientific Research Applications
Termitomycamide E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid amides and their reactions.
Biology: Investigated for its role in cellular processes, particularly in protecting cells from endoplasmic reticulum stress.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and other conditions associated with endoplasmic reticulum stress
Mechanism of Action
Termitomycamide E exerts its effects by suppressing endoplasmic reticulum stress. It shows significant protective activity against cell death induced by endoplasmic reticulum stress. The compound interacts with molecular targets involved in the endoplasmic reticulum stress pathway, thereby reducing cell death and promoting cell survival .
Comparison with Similar Compounds
- Termitomycamide A
- Termitomycamide B
- Termitomycamide C
- Termitomycamide D
Comparison: Termitomycamide E is unique among its analogs due to its specific structural features and its potent activity in protecting against endoplasmic reticulum stress-dependent cell death. While other termitomycamides also exhibit bioactive properties, Termitomycamide E has shown the most significant protective effects in scientific studies .
Properties
Molecular Formula |
C26H41NO2 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6+,10-9+ |
InChI Key |
JTSNNDBVDQFVEG-AVQMFFATSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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